Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate
Overview
Description
“Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate” is a chemical compound with the CAS Number: 188395-61-1 . It has a molecular weight of 173.24 . The IUPAC name for this compound is “methyl 3-amino-5-methyl-4,5-dihydro-2-thiophenecarboxylate” and its InChI code is 1S/C7H11NO2S/c1-4-3-5 (8)6 (11-4)7 (9)10-2/h4H,3,8H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate” can be represented by the InChI code 1S/C7H11NO2S/c1-4-3-5 (8)6 (11-4)7 (9)10-2/h4H,3,8H2,1-2H3 . This indicates that the compound contains 7 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Biologically Active Compounds
Thiophene-based analogs, such as Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate, have been of interest to a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry . For instance, they are used as corrosion inhibitors , which can help protect metal surfaces from corrosion.
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, including organic field-effect transistors (OFETs) and in the fabrication of organic light-emitting diodes (OLEDs) .
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Synthesis of Thienopyrimidinone Analogs
Methyl 3-aminothiophene-2-carboxylate is used in the preparation of thienopyrimidinone analogs . These analogs can be used in the development of new drugs and therapies.
Energetic Materials
The incorporation of methyl groups into the molecular structure of these salts can prove effective in reducing sensitivity and enhancing safety, as well as elevating the decomposition temperature of energetic materials .
Future Directions
The future directions for “Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate” and similar thiophene derivatives could involve further exploration of their biological effects and potential applications in medicinal chemistry . Additionally, the development of more efficient and scalable synthesis methods for these compounds could be a valuable area of research .
properties
IUPAC Name |
methyl 4-amino-2-methyl-2,3-dihydrothiophene-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-4-3-5(8)6(11-4)7(9)10-2/h4H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYZNWJFABEWMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=C(S1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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